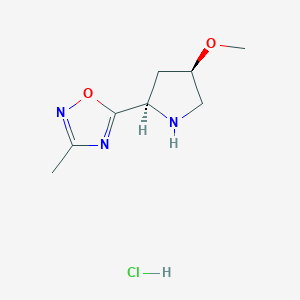
5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, an oxadiazole ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials. Its unique properties may contribute to the development of advanced polymers, coatings, or other materials.
作用機序
The mechanism of action of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-((2R,4R)-4-Hydroxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-((2R,4R)-4-Aminopyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to different properties and applications.
特性
分子式 |
C8H14ClN3O2 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC名 |
5-[(2R,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-6(12-2)4-9-7;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChIキー |
QAPVWSVGUWCSFM-ZJLYAJKPSA-N |
異性体SMILES |
CC1=NOC(=N1)[C@H]2C[C@H](CN2)OC.Cl |
正規SMILES |
CC1=NOC(=N1)C2CC(CN2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


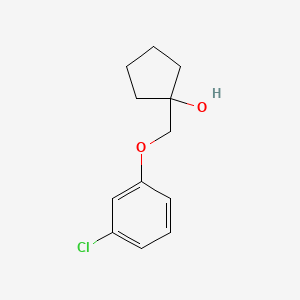
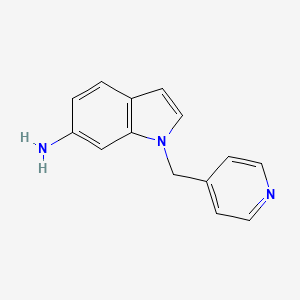
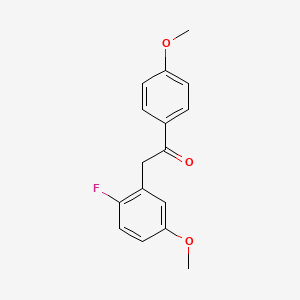
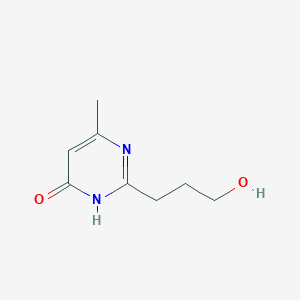
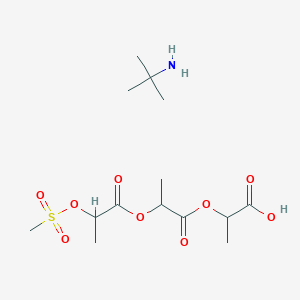

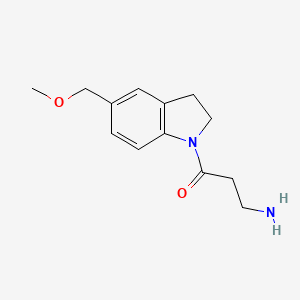
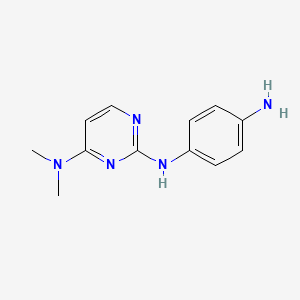
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)

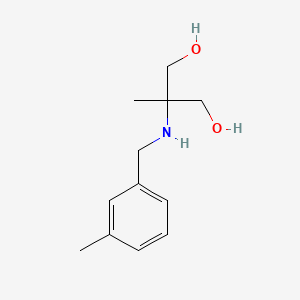
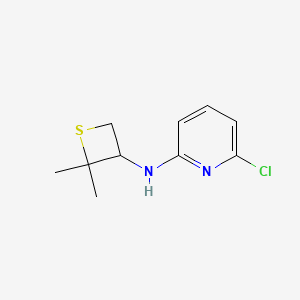

![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
